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Compound of Interest

Compound Name: 2-Deacetoxytaxinine B

Cat. No.: B016128 Get Quote

Disclaimer: This document provides a detailed overview of the pharmacology of 2-

Deacetoxytaxinine J. While the initial request specified "2-Deacetoxytaxinine B," a

comprehensive literature search revealed a lack of pharmacological data for this specific

compound. In contrast, substantial research is available for the structurally related taxane, 2-

Deacetoxytaxinine J. Therefore, this guide focuses on the latter, providing valuable insights for

researchers, scientists, and drug development professionals in the field of oncology and natural

product chemistry.

Introduction
2-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid isolated from the Himalayan

yew, Taxus baccata L. spp. wallichiana.[1] Taxanes are a class of compounds that have

demonstrated significant potential in cancer chemotherapy, with paclitaxel (Taxol®) and

docetaxel (Taxotere®) being prominent examples used in clinical practice. This guide delves

into the fundamental pharmacology of 2-Deacetoxytaxinine J, summarizing its biological

activities, available quantitative data, and the experimental methodologies used in its

investigation.

Biological Activity and Mechanism of Action
2-Deacetoxytaxinine J has exhibited notable anticancer properties, particularly against breast

cancer cell lines.[1][2] While the precise mechanism of action for 2-Deacetoxytaxinine J has not

been fully elucidated in the available literature, the activity of taxanes is generally attributed to

their interaction with microtubules.
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General Mechanism of Action for Taxanes:

Taxanes are known to function as microtubule-stabilizing agents. They bind to the β-tubulin

subunit of microtubules, promoting their polymerization and inhibiting depolymerization. This

disruption of microtubule dynamics interferes with mitotic spindle formation, leading to cell cycle

arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

It is plausible that 2-Deacetoxytaxinine J shares this general mechanism. Structure-activity

relationship studies have indicated that the cinnamoyl group at C-5 and the acetyl group at C-

10 are crucial for its anticancer activity.[1][2]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo

efficacy of 2-Deacetoxytaxinine J.

Table 1: In Vitro Anticancer Activity of 2-Deacetoxytaxinine J[1][2]

Cell Line Cancer Type
Concentration for
Significant Activity

MCF-7
Breast Adenocarcinoma

(Estrogen-Responsive)
20 µM

MDA-MB-231
Breast Adenocarcinoma

(Estrogen-Independent)
10 µM

HEK-293
Normal Human Kidney

Epithelial
Not specified as a target

Table 2: In Vivo Anticancer Activity of 2-Deacetoxytaxinine J[1][2]
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Animal Model Tumor Type Dosage
Treatment
Duration

Outcome

Virgin Female

Sprague Dawley

Rats

DMBA-Induced

Mammary

Tumors

10 mg/kg body

weight (orally)
30 days

Significant

regression in

mammary

tumors (p<0.05)

Experimental Protocols
This section provides a detailed description of the methodologies employed in the key studies

investigating the pharmacology of 2-Deacetoxytaxinine J.

In Vitro Cytotoxicity Assay
The in vitro anticancer activity of 2-Deacetoxytaxinine J was evaluated using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal

human kidney epithelial cell line (HEK-293) were cultured in appropriate media

supplemented with fetal bovine serum and antibiotics, and maintained in a humidified

incubator at 37°C with 5% CO2.

Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells were then treated with various concentrations of 2-

Deacetoxytaxinine J.

Incubation: Following treatment, the plates were incubated for a specified period (e.g., 24-48

hours).

MTT Assay: After incubation, the media was replaced with fresh media containing MTT

solution. The plates were incubated for a further 3-4 hours to allow for the formation of

formazan crystals by viable cells.
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Solubilization: The formazan crystals were solubilized by adding a solubilization buffer (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the solubilized formazan was measured using

a microplate reader at a specific wavelength (typically around 570 nm).

Data Analysis: The percentage of cell viability was calculated relative to untreated control

cells.

In Vivo Antitumor Activity Study
The in vivo efficacy was assessed in a chemically induced mammary tumor model in rats.

Methodology:

Animal Model: Virgin female Sprague Dawley rats were used.

Tumor Induction: Mammary tumors were induced by the oral administration of 7,12-

dimethylbenz(a)anthracene (DMBA).

Treatment Grouping: Once tumors were palpable, the rats were randomly assigned to a

vehicle-treated control group and a 2-Deacetoxytaxinine J treatment group.

Drug Administration: 2-Deacetoxytaxinine J was administered orally at a dose of 10 mg/kg

body weight daily for 30 days. The control group received the vehicle alone.

Tumor Measurement: Tumor volume and incidence were monitored throughout the study.

Data Analysis: At the end of the treatment period, the tumor regression in the treated group

was compared to the vehicle-treated group using appropriate statistical methods.

Visualizations
The following diagrams illustrate key concepts and workflows related to the pharmacological

investigation of 2-Deacetoxytaxinine J.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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